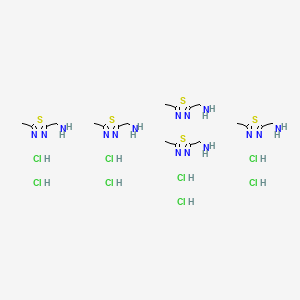
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamin;Octahydrochlorid ist eine chemische Verbindung, die in verschiedenen wissenschaftlichen Bereichen von großem Interesse ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5-Methyl-1,3,4-thiadiazol-2-yl)methanamin beinhaltet typischerweise die Reaktion von 2-Amino-5-methyl-1,3,4-thiadiazol mit geeigneten Reagenzien. Eine übliche Methode beinhaltet die Reaktion mit Chloracetylchlorid in Gegenwart eines Lösungsmittels wie Methanol, gefolgt von einer Cyclisierung mit Thioharnstoff bei Rückflusstemperatur . Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von (5-Methyl-1,3,4-thiadiazol-2-yl)methanamin;Octahydrochlorid kann eine großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie im Labormaßstab umfassen. Das Verfahren beinhaltet typischerweise Schritte zur Reinigung und Kristallisation, um die erforderlichen Qualitätsstandards für industrielle Anwendungen zu erreichen. Die Verwendung von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in Amine oder andere reduzierte Formen umwandeln.
Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, wobei Temperatur, Lösungsmittel und pH-Wert entscheidende Faktoren sind.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, substituierte Thiadiazole und verschiedene Amin-Derivate. Diese Produkte haben vielfältige Anwendungen in verschiedenen Bereichen der Forschung und Industrie.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamin;Octahydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Polymeren und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (5-Methyl-1,3,4-thiadiazol-2-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass der Thiadiazolring mit Enzymen und Rezeptoren interagiert und deren Aktivität moduliert. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen in zellulären Prozessen und biochemischen Signalwegen führt .
Wissenschaftliche Forschungsanwendungen
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-5-mercapto-1,3,4-thiadiazol
- (5-Methyl-1,3,4-thiadiazol-2-yl)thiazol-2,4-diamin
- (5-Methyl-1,3,4-thiadiazol-2-yl)thioessigsäure
Einzigartigkeit
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamin;Octahydrochlorid ist aufgrund seines spezifischen Substitutionsschemas am Thiadiazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C20H43Cl8N15S5 |
|---|---|
Molekulargewicht |
937.6 g/mol |
IUPAC-Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;octahydrochloride |
InChI |
InChI=1S/5C4H7N3S.8ClH/c5*1-3-6-7-4(2-5)8-3;;;;;;;;/h5*2,5H2,1H3;8*1H |
InChI-Schlüssel |
JEYKSYTYAWXQQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.CC1=NN=C(S1)CN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


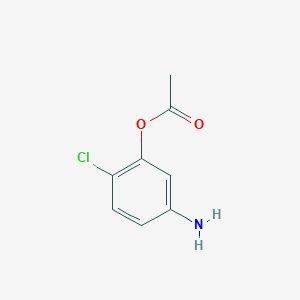
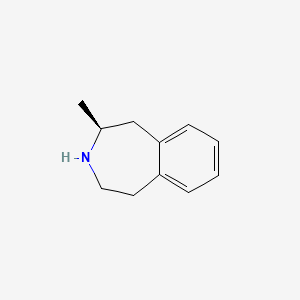
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)


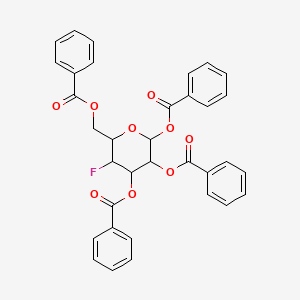
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)


![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

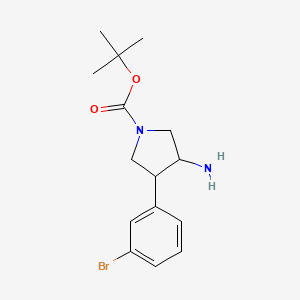
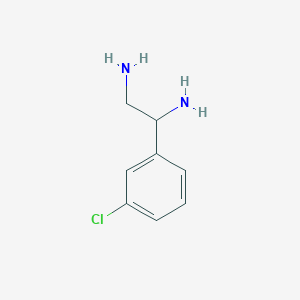
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
